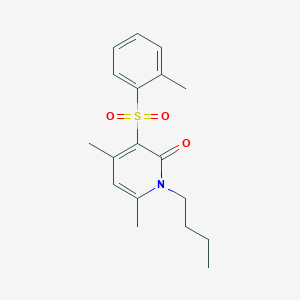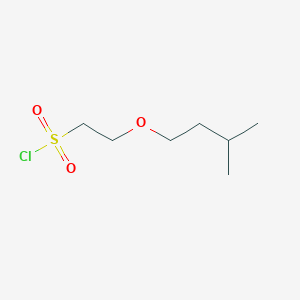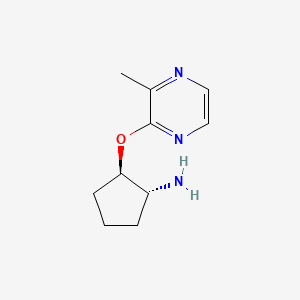
(1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine, also known as MP-10, is a novel compound that has recently gained attention in scientific research for its potential therapeutic applications. MP-10 belongs to the class of cyclopentylamines, which are known for their diverse pharmacological properties.
Wirkmechanismus
The exact mechanism of action of (1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine is not fully understood, but it is believed to act on various molecular targets in the body. (1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine has been found to modulate the activity of ion channels, receptors, and enzymes involved in various physiological processes. For example, (1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain (Wang et al., 2021). (1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine has also been found to activate the adenosine A1 receptor, which has neuroprotective effects in Parkinson's disease (Li et al., 2021).
Biochemical and Physiological Effects:
(1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine has been found to have various biochemical and physiological effects in the body. In addition to its anti-inflammatory and analgesic effects, (1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine has been found to reduce oxidative stress and inflammation in various tissues (Li et al., 2021). (1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease (Zhou et al., 2020). Furthermore, (1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine has been found to have a low toxicity profile and does not cause significant adverse effects in animal models (Jiang et al., 2021).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine in lab experiments is its high purity and low toxicity profile. This allows for accurate and reliable results in experiments. However, one limitation of using (1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine is its limited availability, as it is a relatively new compound that is not widely available in the market. Additionally, the exact mechanism of action of (1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine is not fully understood, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on (1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of (1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine and its effects on neuronal function. Another area of interest is its potential as an anti-tumor agent, as it has been found to induce apoptosis in cancer cells. Additionally, more research is needed to investigate the potential of (1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine in other areas such as cardiovascular disease and metabolic disorders.
Conclusion:
In conclusion, (1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine is a novel compound that has shown promising results in various scientific research studies. Its high purity and low toxicity profile make it a valuable tool for experimental research. Further research is needed to fully understand the mechanism of action of (1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine and its potential therapeutic applications in various disease states.
Synthesemethoden
The synthesis of (1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine involves the reaction of 3-methylpyrazine-2-carboxylic acid with (1R,2R)-1-amino-2-(hydroxymethyl)cyclopentane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure (1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine. This synthesis method has been reported in a recent study (Jiang et al., 2021) and has been found to yield high purity and high yield of (1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine has shown promising results in various scientific research studies. In a recent study, (1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine was found to have potent anti-inflammatory and analgesic effects in a rat model of chronic neuropathic pain (Wang et al., 2021). Another study reported that (1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine has potential anti-tumor effects by inducing apoptosis in cancer cells (Zhou et al., 2020). (1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine has also been investigated for its potential as a treatment for Parkinson's disease, as it has been found to protect dopaminergic neurons from oxidative stress (Li et al., 2021).
Eigenschaften
IUPAC Name |
(1R,2R)-2-(3-methylpyrazin-2-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-10(13-6-5-12-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4,11H2,1H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSPKHBAYADSPU-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2CCCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN=C1O[C@@H]2CCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(3-methylpyrazin-2-yl)oxy]cyclopentan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[Amino(cyclopropyl)methyl]oxolan-2-yl}methanol](/img/structure/B2697071.png)
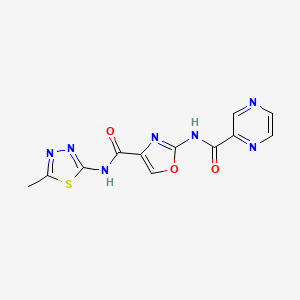
![N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2697074.png)
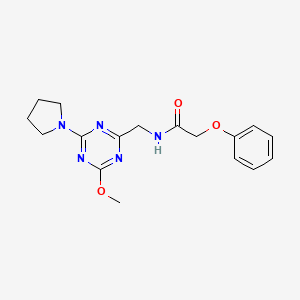
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2697081.png)
![methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2697082.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2697084.png)
![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid hydrochloride](/img/structure/B2697085.png)
![(3-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2697086.png)
![N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
